5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde
Description
Properties
IUPAC Name |
5-[(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O2/c14-9-1-3-12(11(15)6-9)17-16-10-2-4-13(19)8(5-10)7-18/h1-7,19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPRJVOCBOLJNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=C(C=C(C=C2)Cl)Cl)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde typically involves the azo coupling reaction. This reaction is carried out by diazotizing 2,4-dichloroaniline to form the corresponding diazonium salt, which is then coupled with 2-hydroxybenzaldehyde under basic conditions. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using a basic medium to facilitate the coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a catalyst are typically used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various functionalized aromatic compounds depending on the substituents introduced.
Scientific Research Applications
5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which 5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde exerts its effects involves interactions with various molecular targets. The compound’s diazenyl group can participate in electron transfer reactions, influencing biological pathways. Additionally, its ability to form complexes with metal ions can modulate enzymatic activities and cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Comparison of Key Features
Substituent Effects on Reactivity and Bioactivity
- Dichlorophenyl Groups : All three compounds feature 2,4-dichlorophenyl substituents, which enhance lipophilicity and electronic withdrawal. In Rimonabant, this group contributes to high-affinity binding to the CB1 receptor . The target compound’s dichlorophenyl group may similarly influence solubility or receptor interactions, though direct evidence is lacking.
- Hydroxy and Aldehyde Groups : The target compound’s -OH and -CHO groups offer hydrogen-bonding and chelation sites, distinguishing it from Rimonabant (amide/piperidine) and the benzoannulene derivative (carboxylic acid). These groups could enable metal coordination or pH-dependent reactivity .
- Azo vs. Pyrazole/Benzoannulene Cores : The azo bridge in the target compound contrasts with Rimonabant’s pyrazole ring and the benzoannulene derivative’s fused ring system. Azo compounds are often photoresponsive, suggesting applications in photodynamic therapy or sensors, whereas pyrazole/annulene derivatives prioritize enzymatic or kinase targeting .
Pharmacological and Industrial Potential
- Rimonabant : Clinically validated for CB1 antagonism, highlighting the therapeutic relevance of dichlorophenyl-pyrazole scaffolds .
- Benzoannulene Derivative : Demonstrated efficacy in cancer therapy when combined with Alpelisib (PI3K inhibitor), suggesting synergistic effects with dichlorophenyl-containing molecules .
- Target Compound: No direct pharmacological data is available. However, its azo-aldehyde structure may align with antimicrobial or catalytic applications observed in analogous azo dyes or Schiff base ligands.
Biological Activity
Overview
5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde is an azo compound characterized by the presence of a diazenyl group (-N=N-) linked to a substituted benzaldehyde. Its molecular formula is C13H9Cl2N2O2, indicating the presence of two chlorine atoms and two nitrogen atoms, along with a hydroxyl and an aldehyde functional group. This unique structure suggests potential biological activities, particularly in antimicrobial and anticancer applications.
The compound's structure significantly influences its reactivity and biological interactions. The hydroxyl group may enhance solubility and interaction with biological targets, while the dichlorophenyl moiety could contribute to its pharmacological properties. Azo compounds are known for their vivid colors and are widely utilized in dyes, but their biological activities are increasingly being explored.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Azo compounds have been reported to possess antimicrobial properties. The specific interactions of this compound with microbial membranes or enzymes could be further investigated.
- Anticancer Properties : Some studies suggest that azo compounds can induce apoptosis in cancer cells through various mechanisms, including oxidative stress and DNA damage.
- Antioxidant Activity : The presence of hydroxyl groups in related compounds has been linked to antioxidant properties, which may also apply to this compound.
The biological activity of this compound may involve several mechanisms:
- Electron Transfer Reactions : The diazenyl group can participate in redox reactions, potentially influencing cellular signaling pathways.
- Metal Ion Chelation : Similar azo compounds have shown the ability to chelate metal ions, which can modulate enzymatic activities and cellular processes.
- Interaction with Biological Targets : Binding studies may reveal specific interactions with proteins or nucleic acids that mediate its biological effects.
Case Studies and Research Findings
Several studies have explored the biological activities of similar azo compounds, providing insights into the potential effects of this compound:
- Antimicrobial Studies : A study on related hydrazones demonstrated significant antibacterial activity against various strains of bacteria, indicating a promising avenue for further research on this compound's antimicrobial properties .
- Anticancer Research : Azo compounds have been shown to induce apoptosis in cancer cell lines through oxidative stress mechanisms. The specific pathways activated by this compound warrant detailed investigation .
- Structure-Activity Relationship (SAR) : Research on structurally similar compounds has identified key features that enhance biological activity, such as the presence of electron-withdrawing groups or specific functional groups that facilitate interactions with biological targets .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| 4-[(2,4-dichlorophenyl)diazenyl]phenol | Hydroxyl group; similar diazenyl structure | Antimicrobial |
| 5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde | Hydroxyl and aldehyde functionalities | Anticancer |
| 5-[(Z)-(3-nitrophenyl)diazenyl]-2-hydroxybenzoic acid | Nitro group; different substituent | Antioxidant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
